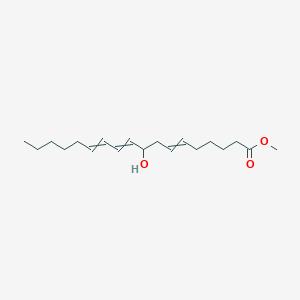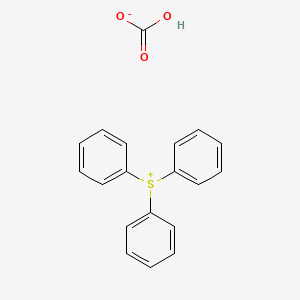
Triphenylsulfanium hydrogen carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenylsulfanium hydrogen carbonate is an organosulfur compound characterized by the presence of a sulfonium ion bonded to three phenyl groups and a hydrogen carbonate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triphenylsulfanium hydrogen carbonate typically involves the reaction of triphenylsulfonium salts with hydrogen carbonate sources. One common method is the reaction of triphenylsulfonium chloride with sodium hydrogen carbonate in an aqueous medium. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound as a crystalline solid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Triphenylsulfanium hydrogen carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to sulfides.
Substitution: Nucleophilic substitution reactions can replace one or more phenyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonium compounds.
Aplicaciones Científicas De Investigación
Triphenylsulfanium hydrogen carbonate has several applications in scientific research:
Biology: Investigated for its potential as a biological probe due to its ability to generate reactive intermediates upon irradiation.
Medicine: Explored for its potential use in drug delivery systems, where controlled release of active compounds is required.
Mecanismo De Acción
The mechanism of action of triphenylsulfanium hydrogen carbonate involves the generation of reactive intermediates upon exposure to light or heat. The sulfonium ion can undergo photolysis to produce phenyl cations and diphenyl sulfide. These reactive species can further participate in various chemical reactions, leading to the formation of new compounds .
Comparación Con Compuestos Similares
Similar Compounds
- Triphenylsulfonium chloride
- Triphenylsulfonium nonaflate
- Triphenylsulfonium triflate
Uniqueness
Triphenylsulfanium hydrogen carbonate is unique due to its hydrogen carbonate anion, which imparts distinct chemical properties compared to other triphenylsulfonium salts. This uniqueness makes it particularly useful in applications requiring specific reactivity and stability.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in fields such as photochemistry, materials science, and medicine.
Propiedades
Número CAS |
136803-27-5 |
|---|---|
Fórmula molecular |
C19H16O3S |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
hydrogen carbonate;triphenylsulfanium |
InChI |
InChI=1S/C18H15S.CH2O3/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4/h1-15H;(H2,2,3,4)/q+1;/p-1 |
Clave InChI |
HQTAWELDMLCJKR-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


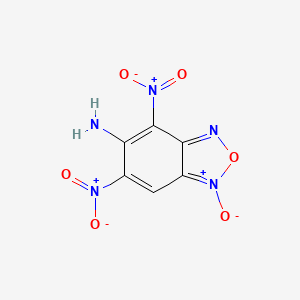
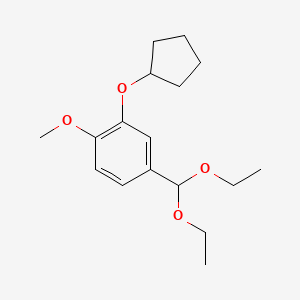
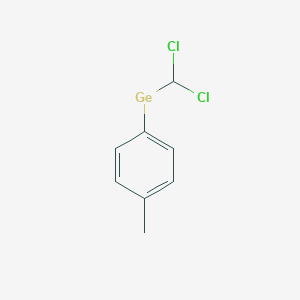
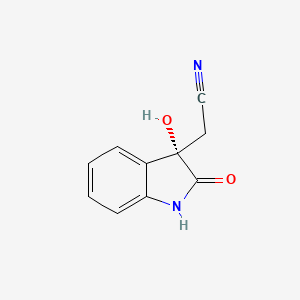
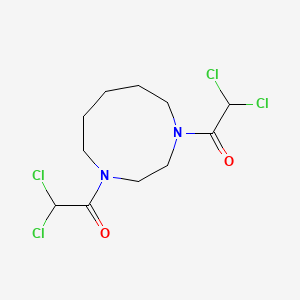
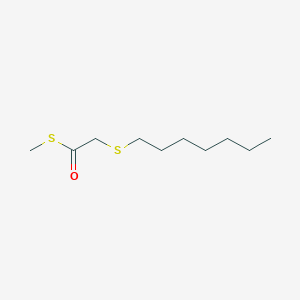
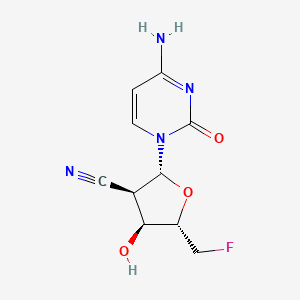
![1,2-Dimethyl-1,2-dihydronaphtho[1,2-d][1,3]thiazole](/img/structure/B14263121.png)
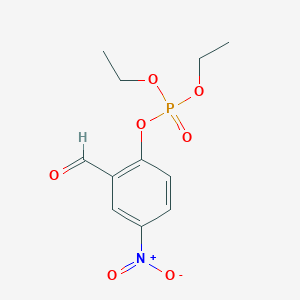
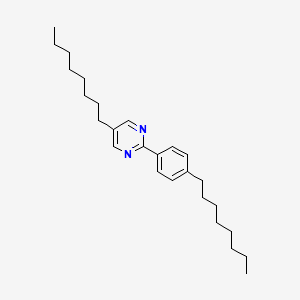
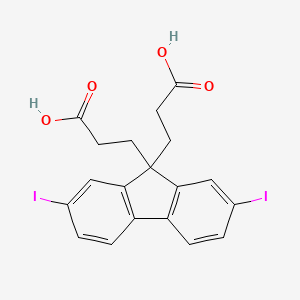
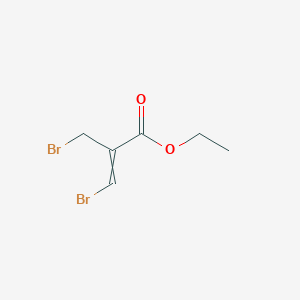
![2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14263142.png)
